Linker Length and Steric Hindrance vs. Biotin-11-UTP
Biotin-16-UTP achieves ≥90% incorporation efficiency in standard T7 RNA polymerase in vitro transcription reactions at 37°C, pH 7.5, with 10 mM MgCl₂ and 40 mM Tris-HCl, as documented in product technical validation . In contrast, Biotin-11-UTP exhibits consistently lower incorporation efficiency under identical reaction conditions, a difference attributed to increased steric hindrance imposed by the shorter 11-atom linker [1]. This incorporation efficiency differential directly impacts the yield of fully biotinylated RNA transcripts available for downstream applications.
| Evidence Dimension | Enzymatic incorporation efficiency by T7 RNA polymerase |
|---|---|
| Target Compound Data | ≥90% incorporation efficiency |
| Comparator Or Baseline | Biotin-11-UTP: <90% incorporation efficiency (vendor-reported qualitative comparison) |
| Quantified Difference | Biotin-16-UTP demonstrates higher incorporation efficiency relative to Biotin-11-UTP under equivalent T7 IVT conditions |
| Conditions | T7 RNA polymerase, 37°C, pH 7.5, 10 mM MgCl₂, 40 mM Tris-HCl |
Why This Matters
Higher incorporation efficiency ensures maximal yield of biotinylated RNA per synthesis reaction, reducing reagent consumption and cost per functional probe.
- [1] BIOG Biotin-Labeled RNA Probe Synthesis Kit Technical Documentation. Direct comparison of Biotin-16-UTP vs. Biotin-11-UTP incorporation efficiency. View Source
